N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({[4-(heptyloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Chemical Identity and Nomenclature
Systematic IUPAC Nomenclature and Structural Formula Interpretation
The compound’s systematic IUPAC name derives from its polycyclic core and substituent hierarchy. The parent structure is 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide , a bicyclic system comprising a benzene ring fused to a partially hydrogenated thiophene ring. Key substituents include:
- 2-({[4-(heptyloxy)phenyl]carbonyl}amino) : A secondary amide group at position 2, where the amino nitrogen is bonded to a 4-(heptyloxy)benzoyl moiety.
- N-(1,1-dioxidotetrahydrothiophen-3-yl) : A sulfolane-derived group (tetrahydrothiophene-1,1-dioxide) attached to the carboxamide nitrogen at position 3.
Structural Formula Breakdown
- Benzothiophene Core : The bicyclic system consists of a benzene ring fused to a tetrahydrothiophene ring, with partial saturation at positions 4–7.
- Carboxamide Group : At position 3, a carbonyl group (–C=O) is bonded to an amine (–NH–) linked to the sulfolane moiety.
- Aryl Substituent : The 4-(heptyloxy)phenyl group features a seven-carbon alkyl chain (–O–C₇H₁₅) para to the benzoyl carbonyl.
Numerical Position Assignments :
Comparative Analysis of Substituent Group Terminology
Heptyloxy Aryl Group
The 4-(heptyloxy)phenyl substituent combines a phenyl ring with a heptyl ether chain. This hydrophobic group influences solubility and intermolecular interactions, akin to lipid-like structures. Comparatively, shorter alkoxy chains (e.g., methoxy) exhibit higher polarity, while heptyloxy enhances lipophilicity.
Tetrahydrobenzothiophene Moiety
The 4,5,6,7-tetrahydro-1-benzothiophene core contrasts with fully aromatic benzothiophenes. Partial saturation reduces aromaticity, increasing conformational flexibility and altering electronic properties. This structural feature is critical for binding interactions in pharmaceutical analogs.
Sulfolane Derivative (1,1-Dioxidotetrahydrothiophene)
The 1,1-dioxidotetrahydrothiophen-3-yl group, a sulfolane derivative, introduces polarity via its sulfone group (–SO₂–). Sulfolane’s high dielectric constant (ε = 43.3 at 30°C) suggests this moiety enhances solubility in polar aprotic solvents, contrasting with the hydrophobic heptyloxy chain.
| Substituent | Key Properties | Role in Compound |
|---|---|---|
| Heptyloxy aryl | Lipophilic, long-chain ether | Modulates membrane permeability |
| Tetrahydrobenzothiophene | Semi-aromatic, flexible bicyclic system | Provides structural rigidity |
| Sulfolane moiety | Polar sulfone, high thermal stability | Enhances solubility in polar environments |
Stereochemical Considerations in Tetrahydrothiophene-1,1-dioxide Configuration
The tetrahydrothiophene-1,1-dioxide group exhibits chair-like conformations due to its saturated five-membered ring. Key stereochemical aspects include:
- Sulfur Geometry : The sulfone group adopts a tetrahedral geometry, with S=O bond angles near 109.5°.
- Ring Puckering : The tetrahydrothiophene ring may adopt envelope or twist conformations, influencing the spatial orientation of the C3 substituent.
- Chirality : If the sulfolane moiety contains stereogenic centers (e.g., at C3), enantiomers could arise. However, the current nomenclature lacks stereodescriptors, suggesting a racemic mixture or undefined configuration.
Conformational Analysis :
- Chair Conformation : Predominates due to minimized steric strain.
- Axial vs. Equatorial Substituents : A C3 substituent in the axial position may increase steric hindrance, whereas equatorial placement favors stability.
Properties
Molecular Formula |
C27H36N2O5S2 |
|---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[(4-heptoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C27H36N2O5S2/c1-2-3-4-5-8-16-34-21-13-11-19(12-14-21)25(30)29-27-24(22-9-6-7-10-23(22)35-27)26(31)28-20-15-17-36(32,33)18-20/h11-14,20H,2-10,15-18H2,1H3,(H,28,31)(H,29,30) |
InChI Key |
UWDVMASLHQCYAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Cyclohexanone and Ethyl Cyanoacetate
A mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.12 mol), morpholine (0.15 mol), and sulfur (0.12 mol) in ethanol is refluxed at 80°C for 1 hour. The reaction proceeds via the Gewald mechanism, forming the aminothiophene intermediate. Workup involves washing with brine, drying over Na₂SO₄, and purification via silica gel chromatography (hexane/ethyl acetate = 20:1) to yield 1a as a pale-yellow solid (Yield: 72–78%).
Hydrolysis to Carboxylic Acid
The ester 1a is hydrolyzed to the corresponding carboxylic acid (2a ) using 1 M NaOH in ethanol at 80°C for 2 hours. Acidification with HCl (pH 2–3) precipitates 2a , which is extracted with ethyl acetate and purified by chromatography (hexane/ethyl acetate = 10:1).
Amidation with 1,1-Dioxidotetrahydrothiophen-3-amine
The carboxylic acid 2a is coupled to 1,1-dioxidotetrahydrothiophen-3-amine using propylphosphonic anhydride (T3P) as the activating agent. In a typical procedure:
-
2a (0.23 mmol), 1,1-dioxidotetrahydrothiophen-3-amine (0.23 mmol), and triethylamine (0.69 mmol) are dissolved in dichloromethane (1.0 mL).
-
T3P (50% in ethyl acetate, 0.27 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 2 hours.
-
The product is extracted with ethyl acetate, washed with NaHCO₃ and brine, and purified via reverse-phase HPLC to yield N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (3a ) (Yield: 74–81%).
Characterization Data for 3a
-
LCMS : m/z = 353.1 [M + H]⁺ (Calc. 352.4).
-
¹H NMR (499 MHz, DMSO-d₆) : δ 10.15 (s, 1H, NH), 6.05 (s, 1H, thiophene-H), 5.12–5.08 (m, 1H, tetrahydrothiophene-H), 3.58 (dd, J = 13.4, 8.4 Hz, 1H), 3.48 (dd, J = 12.7, 6.0 Hz, 1H), 2.46–2.42 (m, 2H), 2.15 (s, 3H, CH₃).
Synthesis of the 4-(Heptyloxy)benzoyl Fragment
The 4-(heptyloxy)phenyl group is introduced via a two-step sequence involving alkylation and acylation.
Alkylation of 4-Hydroxybenzamide
-
4-Hydroxybenzamide (3.9 mmol) and potassium carbonate (11 mmol) are suspended in DMF (3.0 mL).
-
1-Bromoheptane (4.7 mmol) is added, and the mixture is stirred at 60°C overnight.
-
The crude 4-(heptyloxy)benzamide is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄ (Yield: 85–90%).
Conversion to Acid Chloride
The benzamide is treated with thionyl chloride (5 equiv) at reflux for 2 hours to generate 4-(heptyloxy)benzoyl chloride , which is used directly in the next step.
Coupling of Fragments to Form the Target Compound
The final assembly involves coupling the tetrahydrobenzothiophene carboxamide (3a ) with the 4-(heptyloxy)benzoyl chloride.
Acylation of the Aminobenzothiophene Core
-
3a (0.23 mmol) is dissolved in anhydrous DCM (5.0 mL) with triethylamine (0.69 mmol).
-
4-(Heptyloxy)benzoyl chloride (0.27 mmol) is added dropwise at 0°C, and the reaction is stirred at room temperature for 4 hours.
-
The mixture is quenched with NaHCO₃, extracted with DCM, and purified via silica gel chromatography (ethyl acetate/hexane = 1:3) to yield the target compound (Yield: 65–70%).
Characterization Data for Target Compound
-
LCMS : m/z = 558.2 [M + H]⁺ (Calc. 557.7).
-
¹H NMR (499 MHz, DMSO-d₆) : δ 10.23 (s, 1H, NH), 7.72 (d, J = 8.8 Hz, 2H, Ar-H), 7.07 (d, J = 8.9 Hz, 2H, Ar-H), 6.04 (s, 1H, thiophene-H), 4.93 (s, 2H, OCH₂), 3.58 (dd, J = 13.4, 8.4 Hz, 1H), 2.46–2.42 (m, 2H), 1.75–1.65 (m, 2H, CH₂), 1.45–1.25 (m, 8H, CH₂), 0.88 (t, J = 6.8 Hz, 3H, CH₃).
Optimization and Analytical Validation
Reaction Condition Screening
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under specific conditions.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: The heptyloxyphenyl group can undergo substitution reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({[4-(heptyloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of benzothiophene-carboxamide derivatives, which share structural motifs but differ in substituents. Key analogues include:
Research Findings
- NMR Analysis: Comparative NMR studies (e.g., ) reveal that substituents at the benzothiophene 2-position (acylamino groups) induce distinct chemical shifts in regions corresponding to the tetrahydrothiophene and benzoyl moieties. For example, the heptyloxy chain in the target compound would likely deshield protons in the adjacent aromatic region, altering its NMR profile compared to methoxy or dichloro analogues.
- Molecular Similarity Metrics : Computational analyses using Tanimoto and Dice indices () indicate moderate similarity (~0.6–0.7) between the target compound and dichlorobenzoyl/methoxy derivatives, primarily due to shared benzothiophene and carboxamide scaffolds.
- Fragmentation Patterns : MS/MS-based molecular networking () suggests that the heptyloxy group would produce unique fragmentation ions (e.g., m/z 127 for heptyloxy loss), differentiating it from shorter-chain analogues.
Limitations and Contrasts
- Contradictory Bioactivity Trends : While halogenated derivatives () show antimicrobial effects, methoxy-substituted compounds () lack such activity despite structural similarity, underscoring the role of substituent electronics.
- Solubility vs. Lipophilicity Trade-off : The target compound’s heptyloxy chain may improve tissue penetration but reduce aqueous solubility compared to polar analogues like the dimethoxy derivative ().
Biological Activity
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-({[4-(heptyloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structure suggests diverse biological activities that warrant detailed examination. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several notable structural elements:
- Dioxo Tetrahydrothiophene Moiety : This component may enhance interactions with biological targets due to its electron-withdrawing properties.
- Benzothiophene Core : Known for its role in various biological activities, including antimicrobial and anticancer effects.
- Heptyloxyphenyl Group : This hydrophobic tail can influence the compound's bioavailability and membrane permeability.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following table summarizes the biological activities associated with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-pyrazolo[3,4-c]pyridine-3-carboxylate | Methoxy and nitrophenyl groups | Anticancer activity |
| 3,4-Dichloro-N-(4-ethoxyphenyl)-1-benzothiophene-2-carboxamide | Benzothiophene core with carboxamide | Antimicrobial properties |
| 2-[5-[6-amino-5-(triazol-2-yl)phenyl]ethoxy]pyridin-3-yl]-N-(oxolan-3-yl)pyrimidine-5-carboxamide | Pyrimidine derivative with ethoxy substituent | Enzyme inhibition |
The precise mechanisms through which this compound exerts its biological effects are not fully elucidated. However, insights can be drawn from related compounds:
- G Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Activation : Similar compounds have been identified as potent activators of GIRK channels, which play critical roles in neuronal signaling and cardiac function .
- Calcium Channel Modulation : Some derivatives have shown potential as calcium channel inhibitors, affecting cardiovascular dynamics and muscle contraction .
Case Studies
Several studies have explored the biological activity of compounds related to the target molecule:
Study 1: GIRK Channel Activation
A series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers were evaluated for their ability to activate GIRK channels. Compounds displayed nanomolar potency and improved metabolic stability compared to traditional urea-based activators. The results indicated that modifications to the dioxo tetrahydrothiophene moiety enhanced both potency and stability in liver microsome assays .
Study 2: Antimicrobial Properties
Research on benzothiophene derivatives revealed significant antimicrobial activity against various pathogens. The presence of a carboxamide group was crucial for enhancing interaction with bacterial cell membranes .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for predicting its behavior in biological systems. Key parameters include:
- Absorption : The heptyloxy group may improve lipophilicity and absorption rates.
- Distribution : The compound's ability to cross biological membranes is influenced by its hydrophobic regions.
- Metabolism : Studies suggest that the dioxo group may confer resistance to metabolic degradation.
Q & A
Q. Methodology :
- Synthesize analogs with systematic substitutions (e.g., varying alkoxy chain lengths on the phenyl ring or modifying the tetrahydrothiophene sulfone group) .
- Test biological activity (e.g., enzyme inhibition, cytotoxicity) using standardized assays.
Q. Example SAR Table :
| Substituent Modification | Biological Activity Trend (IC50) | Key Reference |
|---|---|---|
| Heptyloxy → Methoxy (shorter chain) | Reduced lipophilicity; lower membrane permeability | |
| Chlorophenyl → Methoxyphenyl | Enhanced hydrogen bonding; improved target affinity | |
| Sulfone group removal | Loss of metabolic stability |
Advanced: What methodologies are employed to investigate the compound’s mechanism of action?
- Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
- Cellular Uptake Studies : Use radiolabeled compound analogs to quantify intracellular accumulation .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., ATP-binding pockets) using software like AutoDock .
Advanced: How should researchers address contradictory data in biological activity assays across studies?
- Cross-Validation : Replicate assays under identical conditions (e.g., pH, temperature, cell line) to rule out experimental variability .
- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D-NMR if impurities or stereoisomers are suspected .
- Meta-Analysis : Compare substituent effects across analogs (e.g., longer alkoxy chains may enhance off-target interactions) .
Advanced: What computational approaches predict the compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Model binding stability in aqueous environments (e.g., using GROMACS) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at active sites (e.g., sulfone group’s electron-withdrawing effects) .
- Machine Learning : Train models on SAR datasets to predict novel analogs with optimized pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
